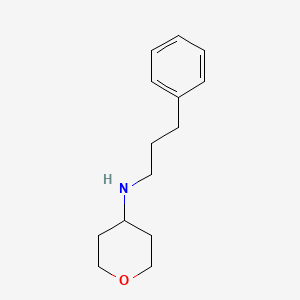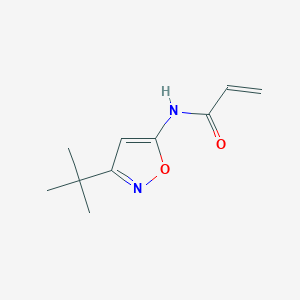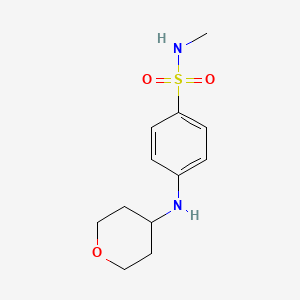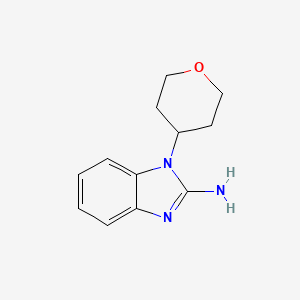
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, also known as PBD or carfilzomib, is a proteasome inhibitor drug that has been extensively researched for its potential therapeutic applications in various diseases, including cancer. Proteasomes are enzyme complexes that play a crucial role in the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and DNA repair. The inhibition of proteasome activity by PBD has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mechanism of Action
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome, a key enzyme complex involved in protein degradation. This inhibition leads to the accumulation of misfolded and damaged proteins, which triggers the unfolded protein response and ultimately results in apoptosis of cancer cells.
Biochemical and Physiological Effects
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, and anti-inflammatory effects. It has also been shown to modulate the immune system and enhance the activity of natural killer cells, making it a promising candidate for immunotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide as a research tool is its specificity for the chymotrypsin-like activity of the proteasome, which allows for the selective inhibition of this enzyme complex without affecting other cellular processes. However, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been shown to have off-target effects on other proteases and enzymes, which can complicate data interpretation. Additionally, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide is a highly potent and irreversible inhibitor of the proteasome, which can make it difficult to control the extent of proteasome inhibition in experiments.
Future Directions
There are several future directions for research on N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide, including the development of more potent and selective proteasome inhibitors, the identification of biomarkers to predict response to N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide treatment, and the investigation of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's potential applications in other diseases, such as Alzheimer's disease and rheumatoid arthritis. Additionally, there is a need for further research on the mechanisms underlying N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide's anti-inflammatory and immunomodulatory effects, as well as the potential for combination therapies with other anti-cancer agents.
Synthesis Methods
The synthesis of N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, followed by the reaction with N-pyrrolidine to form the amide. The resulting compound is then treated with sodium hydride and 1,3-dibromopropane to yield the final product, N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide.
Scientific Research Applications
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, including multiple myeloma, lymphoma, and solid tumors. It has been shown to induce apoptosis in cancer cells by inhibiting proteasome activity, leading to the accumulation of misfolded and damaged proteins and ultimately resulting in cell death. N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide has also been shown to have anti-angiogenic and anti-inflammatory effects, making it a promising candidate for the treatment of other diseases, such as rheumatoid arthritis and Alzheimer's disease.
properties
IUPAC Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-9-3-4-13-6-9)8-1-2-10-11(5-8)17-7-16-10/h1-2,5,9,13H,3-4,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKGLXTWQJRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrrolidin-3-yl-1,3-benzodioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)
![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)



![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)